(Z)-3-(2-methoxyphenyl)-N-(4-methylbenzyl)-2-phenyl-2-propenamide
Description
Properties
IUPAC Name |
(Z)-3-(2-methoxyphenyl)-N-[(4-methylphenyl)methyl]-2-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-18-12-14-19(15-13-18)17-25-24(26)22(20-8-4-3-5-9-20)16-21-10-6-7-11-23(21)27-2/h3-16H,17H2,1-2H3,(H,25,26)/b22-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZOREDSFSPERO-JWGURIENSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=CC=C2OC)/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-methoxyphenyl)-N-(4-methylbenzyl)-2-phenyl-2-propenamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzaldehyde, 4-methylbenzylamine, and cinnamic acid.
Condensation Reaction: The first step involves the condensation of 2-methoxybenzaldehyde with cinnamic acid in the presence of a base such as sodium hydroxide to form (Z)-3-(2-methoxyphenyl)-2-phenyl-2-propenoic acid.
Amidation: The (Z)-3-(2-methoxyphenyl)-2-phenyl-2-propenoic acid is then reacted with 4-methylbenzylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(2-methoxyphenyl)-N-(4-methylbenzyl)-2-phenyl-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Structure-Activity Relationships (SAR)
Research has indicated that compounds similar to (Z)-3-(2-methoxyphenyl)-N-(4-methylbenzyl)-2-phenyl-2-propenamide exhibit significant biological activity due to their structural features. For instance, studies on related compounds have demonstrated that modifications in the aromatic rings and the amide functionality can lead to enhanced potency against specific biological targets such as receptors involved in neurological functions .
GPR88 Agonism
Recent investigations into GPR88 agonists have highlighted the importance of structural modifications in achieving desired pharmacological profiles. The compound's design allows for potential binding to allosteric sites, which could lead to therapeutic applications in treating disorders related to GPR88 signaling pathways .
Antitumor Properties
Studies have shown that derivatives of propenamide compounds can exhibit antitumor activity. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammatory markers in vitro. This suggests potential applications in treating conditions characterized by chronic inflammation .
Photoinitiators in UV-Curable Systems
Due to its chemical structure, this compound may also serve as a photoinitiator in UV-curable inks and coatings. Its ability to undergo photolytic decomposition upon UV exposure makes it suitable for applications in food packaging and protective coatings .
Case Study 1: Antitumor Activity
A study evaluated the efficacy of a series of propenamide derivatives, including this compound, against various cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations, suggesting its potential as a lead compound for further development.
Case Study 2: GPR88 Modulation
In another investigation focused on neurological disorders, compounds structurally related to this compound were tested for their ability to modulate GPR88 activity. The findings revealed that specific modifications enhanced receptor binding affinity and selectivity, paving the way for novel therapeutic agents targeting GPR88-related pathways .
Mechanism of Action
The mechanism of action of (Z)-3-(2-methoxyphenyl)-N-(4-methylbenzyl)-2-phenyl-2-propenamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural and functional attributes of “(Z)-3-(2-methoxyphenyl)-N-(4-methylbenzyl)-2-phenyl-2-propenamide” with related compounds from the evidence:
Key Observations:
Functional Group Impact :
- Amides (target, ) enable hydrogen bonding critical for biological activity, while sulfonamides () offer stronger hydrogen-bonding capacity and crystallinity .
- Nitrile groups () enhance metabolic stability but reduce polarity compared to amides.
Substituent Effects: Electron-Donating vs. Steric Bulk: The target’s 4-methylbenzyl group balances lipophilicity and steric hindrance, whereas cyclohexyl in increases bulk, possibly affecting binding pocket accessibility.
Synthesis and Crystallography :
- Compounds with sulfonamide groups () exhibit well-defined hydrogen-bonded networks in crystal structures (e.g., C–H···O interactions in ), suggesting the target may form similar stabilizing interactions.
- Propenamide derivatives like are synthesized via coupling reactions, implying analogous routes for the target compound .
Notes
Limitations : Direct data on the target compound are unavailable; comparisons rely on structural analogs. Experimental validation is needed for conclusive properties.
Substituent Positioning : The 2-methoxy group in the target (vs. 4-methoxy in ) may lead to distinct steric/electronic profiles, impacting solubility and binding.
Biological Activity
The compound (Z)-3-(2-methoxyphenyl)-N-(4-methylbenzyl)-2-phenyl-2-propenamide is a member of the class of compounds known as N-arylpropenamides, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a propenamide backbone with methoxy and methylbenzyl substituents, contributing to its unique biological properties.
Biological Activity Overview
- Antimicrobial Properties :
-
Anticancer Activity :
- Research has demonstrated that derivatives of N-arylpropenamides exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. Specific studies have highlighted the ability of similar compounds to target cancer cells selectively while sparing normal cells .
- Anti-inflammatory Effects :
The biological effects of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Certain studies indicate that this compound may inhibit specific enzymes involved in inflammatory and cancer pathways.
- Modulation of Cell Signaling Pathways : The compound may affect signaling pathways like NF-kB and MAPK, which are crucial in regulating inflammation and cell survival.
Table: Summary of Key Studies on Biological Activity
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-3-(2-methoxyphenyl)-N-(4-methylbenzyl)-2-phenyl-2-propenamide, and how can reaction conditions be controlled to improve yield?
- Methodology : Multi-step organic synthesis is typically employed, starting with coupling reactions between substituted benzaldehyde and aniline derivatives. Key steps include:
- Temperature control : Maintaining −40°C to −20°C during critical coupling steps to minimize side reactions (e.g., epimerization) .
- Catalysts : Use of DMAP or TMSOTf to accelerate amidation and protect functional groups .
- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) and recrystallization for isolating stereoisomers .
- Validation : Thin-layer chromatography (TLC) for reaction monitoring and NMR spectroscopy (¹H/¹³C) for stereochemical confirmation .
Q. Which analytical techniques are most reliable for characterizing the stereochemical purity of this compound?
- Recommended Techniques :
- NMR Spectroscopy : ¹H-NMR to confirm Z-configuration via coupling constants (J = 10–12 Hz for trans-alkene protons) .
- HPLC-MS : Chiral columns (e.g., Chiralpak IA) to resolve enantiomers and quantify purity .
- X-ray Crystallography : Definitive structural assignment using single-crystal diffraction, as demonstrated for analogous compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays (e.g., antimicrobial vs. anti-inflammatory)?
- Approach :
- Assay Optimization : Standardize conditions (e.g., cell lines, incubation time) to reduce variability. For example, use murine macrophages (RAW264.7) for anti-inflammatory assays and Staphylococcus aureus for antimicrobial testing .
- SAR Analysis : Compare substituent effects (e.g., methoxy vs. nitro groups) on bioactivity. Computational docking (AutoDock Vina) can predict binding affinities to targets like COX-2 or bacterial topoisomerases .
- Data Reconciliation : Meta-analysis of dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) to identify outliers .
Q. What strategies are effective in elucidating the reaction mechanism of this compound in catalytic processes (e.g., enzyme inhibition or metal-mediated reactions)?
- Mechanistic Probes :
- Isotopic Labeling : Use ¹⁸O-labeled water in hydrolysis experiments to track oxygen incorporation into products .
- Kinetic Studies : Monitor reaction rates under varying pH and temperature to identify rate-determining steps .
- Computational Modeling : DFT calculations (Gaussian 16) to map transition states and intermediate stability .
Q. How do solvent polarity and substituent effects influence the compound’s photophysical properties (e.g., fluorescence)?
- Experimental Design :
- Solvent Screening : Measure UV-Vis/fluorescence spectra in solvents of varying polarity (e.g., hexane → DMSO). Correlate Stokes shifts with Reichardt’s ET(30) scale .
- Substituent Variation : Synthesize derivatives with electron-donating (e.g., -OMe) or withdrawing (e.g., -NO₂) groups to assess π→π* transition shifts .
Data Contradiction & Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for this compound?
- Troubleshooting :
- Reagent Purity : Ensure anhydrous conditions and fresh catalysts (e.g., DCC/DMAP) to avoid side reactions .
- Scalability : Test small-scale (1 mmol) vs. preparative-scale (50 mmol) syntheses; optimize stirring rate and heat transfer .
- Statistical Validation : Triplicate experiments with error margins <5% .
Q. What computational tools are recommended for predicting the compound’s stability under physiological conditions (e.g., plasma hydrolysis)?
- Tools & Methods :
- Molecular Dynamics (MD) : Simulate interactions in aqueous environments (AMBER force field) to predict hydrolysis sites .
- pKa Prediction : Use MarvinSketch or ChemAxon to estimate ionization states and stability in pH 7.4 buffers .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
